
2-(Dimethylaminomethyl)-1-(m-trifluoromethylphenyl)cyclohexanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Dimethylaminomethyl)-1-(m-trifluoromethylphenyl)cyclohexanol is a compound that features a cyclohexanol core substituted with a dimethylaminomethyl group and a trifluoromethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylaminomethyl)-1-(m-trifluoromethylphenyl)cyclohexanol typically involves the reaction of cyclohexanone with m-trifluoromethylbenzyl chloride in the presence of a base, followed by the introduction of the dimethylaminomethyl group. The reaction conditions often include the use of solvents like dichloromethane or toluene and catalysts such as triethylamine or potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(Dimethylaminomethyl)-1-(m-trifluoromethylphenyl)cyclohexanol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The dimethylaminomethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride or sodium borohydride for reduction. Substitution reactions may involve reagents such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce various alcohol derivatives. Substitution reactions can result in the formation of new compounds with different functional groups.
Scientific Research Applications
2-(Dimethylaminomethyl)-1-(m-trifluoromethylphenyl)cyclohexanol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(Dimethylaminomethyl)-1-(m-trifluoromethylphenyl)cyclohexanol involves its interaction with specific molecular targets and pathways. The dimethylaminomethyl group can interact with biological receptors or enzymes, leading to changes in their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively reach its target sites.
Comparison with Similar Compounds
Similar Compounds
- 2-(Dimethylaminomethyl)-1-(p-trifluoromethylphenyl)cyclohexanol
- 2-(Dimethylaminomethyl)-1-(o-trifluoromethylphenyl)cyclohexanol
- 2-(Dimethylaminomethyl)-1-(m-trifluoromethylphenyl)cyclopentanol
Uniqueness
2-(Dimethylaminomethyl)-1-(m-trifluoromethylphenyl)cyclohexanol is unique due to the specific positioning of the trifluoromethyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. The combination of the cyclohexanol core with the dimethylaminomethyl and trifluoromethylphenyl groups provides a distinct set of properties that can be leveraged in various applications.
Properties
CAS No. |
73806-50-5 |
|---|---|
Molecular Formula |
C16H22F3NO |
Molecular Weight |
301.35 g/mol |
IUPAC Name |
2-[(dimethylamino)methyl]-1-[3-(trifluoromethyl)phenyl]cyclohexan-1-ol |
InChI |
InChI=1S/C16H22F3NO/c1-20(2)11-14-6-3-4-9-15(14,21)12-7-5-8-13(10-12)16(17,18)19/h5,7-8,10,14,21H,3-4,6,9,11H2,1-2H3 |
InChI Key |
FQHRHNWWJQHEHW-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1CCCCC1(C2=CC(=CC=C2)C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



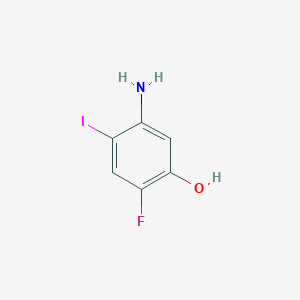

![N,N-di(propan-2-yl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16-pentaen-13-amine](/img/structure/B12841735.png)

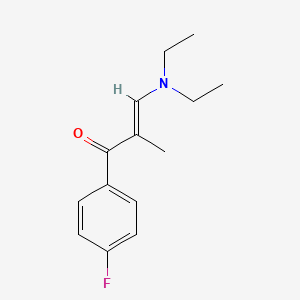
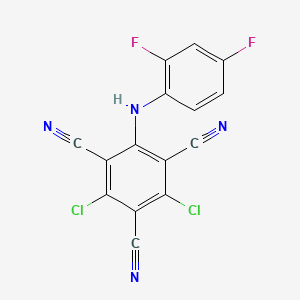
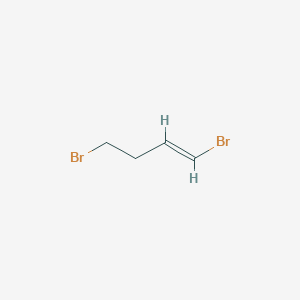


![3-Iodo-5-isopropoxy-1H-pyrazolo[3,4-c]pyridine](/img/structure/B12841764.png)
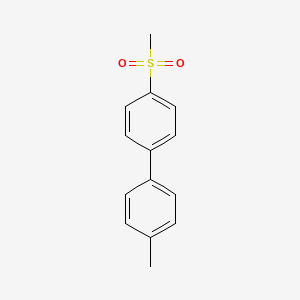

![2-(2-Bromo-6-oxo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-ylidene)malononitrile](/img/structure/B12841773.png)
